molecular formula C9H19NO2S B13543167 Ethyl s-isopropylhomocysteinate

Ethyl s-isopropylhomocysteinate

Cat. No.: B13543167
M. Wt: 205.32 g/mol
InChI Key: TVLIJAZOPGSQCG-UHFFFAOYSA-N
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Description

O-ethyl S-(1-phenylethyl) carbonodithioate , has the chemical formula C11H14OS2 . It is an organic compound with the following properties:

Preparation Methods

The synthetic routes for Ethyl s-isopropylhomocysteinate are not widely documented. it can be prepared through esterification of homocysteine with ethyl chloroformate or ethyl chlorothioformate. The reaction conditions involve the use of base and anhydrous solvents. Industrial production methods are not well-established, and further research is needed in this area.

Chemical Reactions Analysis

Ethyl s-isopropylhomocysteinate may undergo various reactions, including:

    Esterification: Formation of the ester from homocysteine and ethanol.

    Thiol-Disulfide Exchange: Interconversion between the thiol and disulfide forms.

    Hydrolysis: Cleavage of the ester bond under acidic or basic conditions.

Common reagents and conditions:

    Esterification: Ethanol, base (e.g., sodium hydroxide), anhydrous conditions.

    Thiol-Disulfide Exchange: Thiols (e.g., mercaptoethanol), disulfides.

    Hydrolysis: Acid (e.g., hydrochloric acid), base (e.g., sodium hydroxide).

Major products:

  • The primary product is this compound itself.

Scientific Research Applications

Ethyl s-isopropylhomocysteinate finds applications in:

    Chemical Research: As a building block for more complex molecules.

    Biological Studies: Investigating thiol-disulfide exchange reactions.

    Medicine: Potential use in drug development due to its thiol functionality.

    Industry: Limited industrial applications, but further exploration is warranted.

Mechanism of Action

The exact mechanism by which Ethyl s-isopropylhomocysteinate exerts its effects remains unclear. its thiol group suggests potential interactions with cellular redox processes and protein function.

Comparison with Similar Compounds

Ethyl s-isopropylhomocysteinate is unique due to its specific substitution pattern. Similar compounds include homocysteine, cysteine, and other thiol-containing molecules.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

ethyl 2-amino-4-propan-2-ylsulfanylbutanoate

InChI

InChI=1S/C9H19NO2S/c1-4-12-9(11)8(10)5-6-13-7(2)3/h7-8H,4-6,10H2,1-3H3

InChI Key

TVLIJAZOPGSQCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCSC(C)C)N

Origin of Product

United States

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